6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one
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Overview
Description
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one is a heterocyclic compound that features a pyrrolidine ring and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Sulfanyl Group:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through cyclization reactions involving urea or thiourea derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thiols, disulfides, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or activation of their functions . The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the sulfanyl and pyrimidinone groups.
Pyrrolidine-2,5-dione: Another analog with a different arrangement of functional groups.
Prolinol: A related compound with a hydroxyl group instead of the sulfanyl group.
Uniqueness
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one is unique due to its combination of a pyrrolidine ring, a sulfanyl group, and a pyrimidinone core. This combination of features allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13N3O2S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |
InChI Key |
DDNXIFWTFOGNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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